Di-tert-Butyl (4-(1-bromoethyl)phenyl)imidodicarbonate
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Overview
Description
Di-tert-Butyl (4-(1-bromoethyl)phenyl)imidodicarbonate is a chemical compound with the molecular formula C18H26BrNO4 and a molecular weight of 400.30734 g/mol . This compound is characterized by the presence of a bromoethyl group attached to a phenyl ring, which is further connected to an imidodicarbonate moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-Butyl (4-(1-bromoethyl)phenyl)imidodicarbonate typically involves the reaction of 4-(1-bromoethyl)phenylamine with di-tert-butyl dicarbonate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the imidodicarbonate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Di-tert-Butyl (4-(1-bromoethyl)phenyl)imidodicarbonate undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted phenylimidodicarbonates, carbonyl derivatives, and ethyl-substituted compounds .
Scientific Research Applications
Di-tert-Butyl (4-(1-bromoethyl)phenyl)imidodicarbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Medicine: It serves as a precursor for the development of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Di-tert-Butyl (4-(1-bromoethyl)phenyl)imidodicarbonate involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The imidodicarbonate moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- Di-tert-Butyl (4-(bromomethyl)phenyl)imidodicarbonate
- Di-tert-Butyl (4-(1-chloroethyl)phenyl)imidodicarbonate
- Di-tert-Butyl (4-(1-iodoethyl)phenyl)imidodicarbonate
Uniqueness
Di-tert-Butyl (4-(1-bromoethyl)phenyl)imidodicarbonate is unique due to the presence of the bromoethyl group, which imparts specific reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C18H26BrNO4 |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
tert-butyl N-[4-(1-bromoethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C18H26BrNO4/c1-12(19)13-8-10-14(11-9-13)20(15(21)23-17(2,3)4)16(22)24-18(5,6)7/h8-12H,1-7H3 |
InChI Key |
BBOPNXSKRGWNQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
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